2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves a multi-step process. One common method includes the following steps:
Formation of 2,6-Dichlorobenzylthiol: This is achieved by reacting 2,6-dichlorobenzyl chloride with sodium sulfide in an aqueous medium.
Synthesis of 4-Methylphenylquinazolinone: This involves the cyclization of 4-methylphenyl anthranilic acid with formamide under acidic conditions.
Coupling Reaction: The final step is the coupling of 2,6-dichlorobenzylthiol with 4-methylphenylquinazolinone in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorobenzyl)thio)-4(3H)-quinazolinone: Lacks the 4-methylphenyl group, which may affect its biological activity.
3-(4-Methylphenyl)-4(3H)-quinazolinone: Does not have the 2,6-dichlorobenzylthio group, potentially altering its chemical reactivity and biological properties.
Uniqueness
2-((2,6-Dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is unique due to the presence of both the 2,6-dichlorobenzylthio and 4-methylphenyl groups
Properties
CAS No. |
476486-13-2 |
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Molecular Formula |
C22H16Cl2N2OS |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS/c1-14-9-11-15(12-10-14)26-21(27)16-5-2-3-8-20(16)25-22(26)28-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3 |
InChI Key |
WGCCLFDCUHTITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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